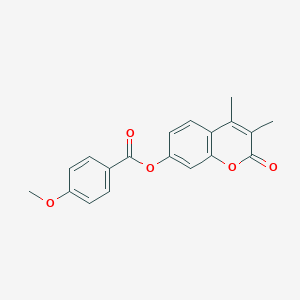
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine, also known as DAPP, is a novel compound that has attracted much attention in the scientific community due to its potential applications in various fields. DAPP is a piperazine derivative that exhibits unique chemical properties and has been found to possess several interesting biological activities. In
Wirkmechanismus
The mechanism of action of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anticonvulsant effects. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has been found to exhibit several interesting biochemical and physiological effects. In addition to its inhibitory activity against enzymes and receptors, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has been shown to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine. One area of interest is the development of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine-based drugs for the treatment of neurological and psychiatric disorders such as depression, epilepsy, and Alzheimer's disease. Another area of research is the elucidation of the molecular mechanisms underlying the effects of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine, which may lead to the discovery of new drug targets and therapeutic strategies. Additionally, the synthesis and evaluation of new 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine derivatives with improved pharmacological properties may lead to the development of more effective and safer drugs.
Conclusion:
In conclusion, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine is a novel compound with unique chemical properties and several interesting biological activities. Its potential applications in various fields make it an attractive target for research. The synthesis method of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine and its derivatives for the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine involves the reaction of 1,2-dihydroacenaphthylene with 4-(2-pyridinyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine can be improved by optimizing the reaction parameters such as temperature, time, and reactant concentration.
Wissenschaftliche Forschungsanwendungen
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the serotonin transporter. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has also been shown to possess significant anticonvulsant and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(25-14-12-24(13-15-25)20-6-1-2-11-23-20)19-10-9-17-8-7-16-4-3-5-18(19)21(16)17/h1-6,9-11H,7-8,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDVIWIOFSAYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydroacenaphthylen-5-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide](/img/structure/B5696273.png)


![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-methanesulfonamide](/img/structure/B5696329.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)
![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
